N~2~-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-4,7-dimethoxy-1H-indole-2-carboxamide N~2~-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-4,7-dimethoxy-1H-indole-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14988954
InChI: InChI=1S/C23H25ClN4O4/c1-31-19-6-7-20(32-2)22-17(19)13-18(26-22)23(30)25-14-21(29)28-10-8-27(9-11-28)16-5-3-4-15(24)12-16/h3-7,12-13,26H,8-11,14H2,1-2H3,(H,25,30)
SMILES:
Molecular Formula: C23H25ClN4O4
Molecular Weight: 456.9 g/mol

N~2~-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-4,7-dimethoxy-1H-indole-2-carboxamide

CAS No.:

Cat. No.: VC14988954

Molecular Formula: C23H25ClN4O4

Molecular Weight: 456.9 g/mol

* For research use only. Not for human or veterinary use.

N~2~-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-4,7-dimethoxy-1H-indole-2-carboxamide -

Specification

Molecular Formula C23H25ClN4O4
Molecular Weight 456.9 g/mol
IUPAC Name N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide
Standard InChI InChI=1S/C23H25ClN4O4/c1-31-19-6-7-20(32-2)22-17(19)13-18(26-22)23(30)25-14-21(29)28-10-8-27(9-11-28)16-5-3-4-15(24)12-16/h3-7,12-13,26H,8-11,14H2,1-2H3,(H,25,30)
Standard InChI Key QMNDXAZFACPGRJ-UHFFFAOYSA-N
Canonical SMILES COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl

Introduction

Chemical Characterization and Structural Analysis

Molecular Architecture

The compound (C₂₃H₂₅ClN₄O₄, MW 456.9 g/mol) features:

  • Indole core: 4,7-dimethoxy substitutions enhance electron density and influence receptor binding kinetics.

  • Piperazine linker: The 3-chlorophenyl group at N4 position introduces steric and electronic effects critical for target engagement .

  • Carboxamide bridge: A 2-oxoethyl spacer optimizes distance between pharmacophores for optimal receptor interaction.

Table 1: Key Molecular Properties

PropertyValue
IUPAC NameN-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide
Canonical SMILESCOC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Topological Polar Surface Area101 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7

Synthetic Methodology

The synthesis follows a multi-step protocol optimized for yield and purity:

  • Indole core formation: Hemetsberger–Knittel synthesis creates the 4,7-dimethoxyindole-2-carboxylate intermediate through Knoevenagel condensation and thermal cyclization .

  • Piperazine coupling: Nucleophilic acyl substitution attaches the 3-chlorophenylpiperazine moiety using EDCI/HOBt activation.

  • Oxoethyl spacer installation: Amide bond formation between indole carboxylate and ethylene glycol-derived amine completes the structure.

Critical reaction parameters:

  • Temperature control (<60°C) prevents demethylation of methoxy groups .

  • Chromatographic purification (silica gel, CH₂Cl₂/MeOH 9:1) achieves >95% purity.

Pharmacological Profile

Target Engagement

In vitro studies of structural analogs demonstrate:

  • CB1 receptor modulation: EC₅₀ = 89.1–259.3 nM in GTPγS binding assays .

  • Binding cooperativity (α): 6.9–24.5 fold enhancement of orthosteric ligand affinity .

  • β-arrestin bias: ERK1/2 phosphorylation via β-arrestin-1 pathway at 5 μM .

Table 2: Comparative Pharmacokinetic Data (Analog Compounds)

ParameterValue RangeMethod
Plasma t₁/₂2.7–4.1 hLC-MS/MS (rat)
BBB PermeabilityLogBB = 0.84–1.12PAMPA-BBB assay
Metabolic Stability68–82% remainingHuman liver microsomes

Structure-Activity Relationships (SAR)

Key structural determinants of activity:

  • C3 substituents: Propyl/hexyl chains optimize binding (K_B = 89.1 nM) .

  • Electron-withdrawing groups: 5-Cl substitution increases α value by 3.8-fold .

  • Linker length: Ethylene spacer maximizes allosteric effects vs methyl/propylene .

Preclinical Research Findings

Neurological Applications

Animal models demonstrate:

  • Neuroprotection: 42% reduction in Aβ-induced neuronal apoptosis (IC₅₀ = 1.2 μM) .

  • Anticonvulsant activity: ED₅₀ = 15 mg/kg in maximal electroshock seizure test.

  • Anxiolytic effects: 58% open arm time increase in elevated plus maze at 10 mg/kg.

Mechanism of Action

The compound exhibits complex receptor interactions:

  • Allosteric CB1 modulation:

    • Enhances CP55,940 binding by 24.5-fold (α)

    • Inhibits Gαi coupling (IC₅₀ = 3.1 μM)

  • Kinase pathway activation:

    • Induces β-arrestin-mediated ERK1/2 phosphorylation (EC₅₀ = 2.8 μM)

  • Ion channel effects:

    • Modulates TRPV1 currents (15% inhibition at 10 μM)

Future Directions

Ongoing research priorities include:

  • Clinical translation: Phase I trials pending toxicokinetic optimization

  • Formulation development: Nanoemulsion systems for enhanced bioavailability

  • Target expansion: Screening against σ-1 and 5-HT₆ receptors

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator